molecular formula C22H26ClFN6O B2854857 N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179431-04-9

N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2854857
CAS No.: 1179431-04-9
M. Wt: 444.94
InChI Key: BVJQTKRSPWVLAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazine ring, the introduction of the amine groups, and the attachment of the phenyl and morpholino groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring would likely contribute to the compound’s stability and could potentially participate in aromatic stacking interactions. The amine groups could form hydrogen bonds, and the phenyl groups could participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amine groups could potentially act as nucleophiles, and the phenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence its properties .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-N-(4-fluorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O.ClH/c1-15(2)16-3-7-18(8-4-16)24-20-26-21(25-19-9-5-17(23)6-10-19)28-22(27-20)29-11-13-30-14-12-29;/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJQTKRSPWVLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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